Ammonium metavanadate

Description

Properties

IUPAC Name |

azanium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBPXHCXVWYOI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-][V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N.O3V, H4NO3V | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410 °F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating., Dry Powder; Pellets or Large Crystals, White or slightly yellow solid; [Merck Index] Tan, pale yellow, off-white, or white powder; [MSDSonline], ORANGE POWDER. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.8 g/100 g H20 at 20 °C, Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia, Slightly soluble in cold water, Sparingly soluble in cold water (ca. 1%), For more Solubility (Complete) data for AMMONIUM METAVANADATE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.04 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.326 g/cu cm, 3.0 g/cm³ | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

10 ppm total metallic impurities /in high-purity grade/. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellow, crystalline powder, White crystals | |

CAS No. |

7803-55-6, 11115-67-6 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium metavanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium vanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium trioxovanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL85PX638G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200 °C (with decomposition) | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Ammonium Metavanadate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) metavanadate (NH₄VO₃) is an inorganic compound of significant interest across various scientific disciplines, including materials science, catalysis, and analytical chemistry. Its utility as a precursor for vanadium pentoxide (V₂O₅), a crucial industrial catalyst, and other vanadium compounds underscores its importance.[1][2] This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and experimental characterization of ammonium metavanadate, tailored for researchers, scientists, and professionals in drug development.

Crystal Structure

This compound possesses a polymeric structure characterized by infinite chains of corner-sharing VO₄ tetrahedra.[1][2][3] These [VO₃]⁻ chains are arranged in parallel and are interconnected with ammonium (NH₄⁺) ions through a network of hydrogen bonds.[3][4] The crystal system is orthorhombic, and the space group has been determined to be Pbcm.[4][5] A high-resolution redetermination of the crystal structure has provided precise crystallographic data.[5][6]

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][5] |

| Space Group | Pbcm | [4][5] |

| a (Å) | 5.833 | [5] |

| b (Å) | 11.789 | [5] |

| c (Å) | 4.903 | [5] |

| α (°) | 90 | [5] |

| β (°) | 90 | [5] |

| γ (°) | 90 | [5] |

| Unit Cell Volume (ų) | 337.2 | [5] |

| Z | 4 | [7] |

| Density (calculated) (g/cm³) | 2.326 | [3][8] |

Bond Lengths and Angles

The structure consists of VO₄ tetrahedra linked at the corners to form chains. The key interatomic distances and angles are presented below.

| Bond | Length (Å) | Angle | Angle (°) |

| V-O1 | 1.803 | O1-V-O2 | 110.4 |

| V-O2 | 1.663 | O1-V-O3 | 108.8 |

| V-O3 | 1.799 | O2-V-O3 | 110.2 |

Note: Data is derived from representative crystallographic studies. Exact values may vary slightly between different refinements.

A visualization of the crystal structure is provided below.

Physicochemical Properties

This compound is a white to slightly yellowish crystalline powder.[5][8] Its properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | NH₄VO₃ | [2][8] |

| Molar Mass | 116.98 g/mol | [2][3] |

| Appearance | White to slightly yellowish crystalline powder | [5][8] |

| Density | 2.326 g/cm³ | [3][8] |

| Melting Point | Decomposes at ~200 °C (392 °F) | [3][8] |

| pH of solution (5.1 g/L at 20°C) | 7 | [8] |

Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 15 | 0.52 | [9] |

| 20 | 0.48 | [1] |

| 30 | 0.84 | [1] |

| 32 | 1.0 | [9] |

| 40 | 1.32 | [1] |

| 50 | 1.6 | [9] |

| 60 | 2.42 | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of vanadium pentoxide with an ammonium salt in an aqueous solution.[2][3]

Protocol:

-

Dissolution of V₂O₅: Dissolve vanadium pentoxide in a hot basic aqueous solution, such as sodium carbonate or ammonium hydroxide, to form vanadate (B1173111) ions in solution.[2][3]

-

Precipitation: Add a solution of an ammonium salt (e.g., ammonium chloride) to the vanadate solution. This compound will precipitate out of the solution as a colorless to pale yellow solid. This process can be slow.[2][3]

-

Filtration and Washing: Filter the precipitate and wash it with cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified this compound crystals at a low temperature (e.g., 40-60 °C) to avoid decomposition.

X-ray Diffraction (XRD) Analysis

Objective: To confirm the crystal structure and phase purity of the synthesized this compound.

Protocol:

-

Sample Preparation: Finely grind the this compound sample to a homogenous powder.

-

Instrument: A powder X-ray diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Scan Parameters:

-

2θ Range: 10-80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

-

-

Data Analysis: Compare the obtained diffraction pattern with standard reference patterns for this compound (e.g., from the JCPDS database) to identify the characteristic peaks and confirm the crystal structure.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹

-

Data Analysis: Identify the characteristic absorption bands. Key vibrational modes for this compound include:[3][12]

-

~3150-2800 cm⁻¹: N-H stretching vibrations of the ammonium ion.

-

~1400 cm⁻¹: N-H bending vibrations of the ammonium ion.

-

~950-650 cm⁻¹: V=O and V-O-V stretching vibrations of the metavanadate chain. A strong absorption peak around 711 cm⁻¹ is characteristic of V-related vibrations.[12]

-

Thermal Analysis (TGA/DSC)

Objective: To study the thermal stability and decomposition behavior of this compound.

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Instrument: A simultaneous Thermogravimetric Analyzer and Differential Scanning Calorimeter (TGA/DSC).

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically 10 °C/min.

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air), with a constant flow rate (e.g., 50 mL/min).

-

Temperature Range: Typically from room temperature to around 500 °C.

-

-

Data Analysis: The thermal decomposition of this compound typically occurs in multiple steps.[13][14] The final product upon heating in an oxidizing atmosphere is vanadium pentoxide (V₂O₅).[10]

-

Step 1 (around 200 °C): Loss of ammonia (B1221849) and water to form intermediate ammonium vanadates.

-

Step 2 (higher temperatures): Further decomposition to vanadium pentoxide.

-

The decomposition pathway can be represented as follows:

Conclusion

This technical guide has provided a detailed overview of the crystal structure and properties of this compound, along with standardized protocols for its synthesis and characterization. The provided quantitative data and experimental methodologies offer a valuable resource for researchers and professionals working with this versatile vanadium compound. A thorough understanding of its fundamental characteristics is essential for its effective application in catalysis, materials synthesis, and other advanced fields.

References

- 1. chembk.com [chembk.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A theoretical analysis of the vibrational modes of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02053C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound | 7803-55-6 [chemicalbook.com]

- 9. This compound CAS#: 7803-55-6 [m.chemicalbook.com]

- 10. Mechanisms for the thermal decomposition of NH4VO3 into V6O13, V3O7 and V2O5 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A theoretical analysis of the vibrational modes of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Thermal Decomposition of Ammonium Meta-Vanadate under Restricted Flow Conditions [scirp.org]

Chemical formula and molecular weight of ammonium metavanadate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on ammonium (B1175870) metavanadate, focusing on its fundamental chemical properties.

Chemical Identity and Properties

Ammonium metavanadate is an inorganic compound with the chemical formula NH₄VO₃.[1][2] It is a white, crystalline solid, though it can sometimes appear slightly yellow.[1] The molecular weight of this compound is approximately 116.98 g/mol .[2][3] Other sources report the molecular weight with more precision as 116.977 g/mol and 116.9782 g/mol .[1][4][5]

Below is a summary of the key quantitative data for this compound.

| Parameter | Value |

| Chemical Formula | NH₄VO₃ |

| Molecular Weight | 116.98 g/mol [2][3] |

| Alternate Molecular Weight | 116.977 g/mol [1] |

| Alternate Molecular Weight | 116.9782 g/mol [4][5] |

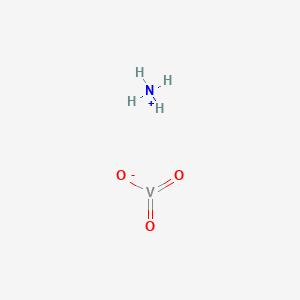

Structural Representation

The following diagram illustrates the elemental composition of this compound.

Caption: Elemental composition of this compound.

References

Synthesis of ammonium metavanadate from vanadium pentoxide

An In-Depth Technical Guide to the Synthesis of Ammonium (B1175870) Metavanadate from Vanadium Pentoxide

Introduction

Ammonium metavanadate (NH₄VO₃) is a crucial inorganic compound that serves as a primary precursor in the synthesis of various vanadium oxides (e.g., V₂O₅, VO₂) and other vanadium-based materials.[1][2] These materials are of significant interest for applications in catalysis, energy storage (particularly in Li-ion and other multivalent-ion batteries), electrochromic devices, and sensors.[1][3][4] The synthesis of high-purity this compound from vanadium pentoxide (V₂O₅) is a fundamental step in vanadium chemistry and materials science.

This technical guide provides a comprehensive overview of the principal methods for synthesizing this compound from vanadium pentoxide. It details various experimental protocols, presents quantitative data for comparison, and illustrates the workflows and chemical pathways using diagrams. The content is tailored for researchers, scientists, and professionals in chemistry and drug development who require a practical and in-depth understanding of these synthetic routes.

Aqueous Leaching and Precipitation Method

This is a conventional and widely used method, particularly for processing crude or impure vanadium pentoxide. The process involves two main stages: leaching V₂O₅ in an alkaline solution (typically sodium carbonate) to form a soluble vanadate, followed by the precipitation of this compound upon the addition of an ammonium salt, most commonly ammonium chloride.[5][6]

Chemical Pathway

The overall reaction can be simplified as follows:

Experimental Protocol

The following protocol is synthesized from procedures described in the literature.[6][7]

-

Preparation of Leach Solution: Prepare an aqueous solution of sodium carbonate. The concentration can be varied, but a typical starting point is to maintain a specific weight ratio of V₂O₅ to Na₂CO₃.

-

Leaching: Add V₂O₅ powder to the sodium carbonate solution under agitation. For V₂O₅ concentrations up to 50 g/L, the dissolution can occur at room temperature. For higher concentrations (e.g., 100 g/L), heating the solution to boiling for about one hour is necessary to achieve efficient dissolution.[6]

-

Filtration: After leaching, filter the slurry to remove any insoluble impurities or unreacted V₂O₅.

-

Precipitation: Add solid ammonium chloride to the clear filtrate at room temperature while stirring. The mixture is stirred for approximately 15 minutes.

-

Crystallization: Allow the slurry to settle for an extended period (e.g., 24 hours) to ensure complete precipitation of this compound.[6] Cooling the solution can further decrease the solubility of NH₄VO₃ and improve the yield.[7]

-

Isolation and Washing: Filter the precipitate under vacuum. Wash the collected solid several times with cold deionized water and then with ethanol (B145695) to remove soluble impurities like sodium chloride.[7]

-

Drying: Dry the final product in an oven or under reduced pressure at a moderate temperature.

Data Presentation

| Parameter | Value / Range | Notes | Reference |

| V₂O₅ Concentration | 10 - 100 g/L | Higher concentrations improve precipitation efficiency. | [6] |

| V₂O₅/Na₂CO₃ Ratio (w/w) | 0.2 - 1.5 | Higher ratios (less excess Na₂CO₃) favor higher yields. | [6] |

| NH₄Cl/V₂O₅ Ratio (w/w) | 0.4 - 10 | The theoretical ratio is ~0.59. An excess drives precipitation. | [6] |

| Leaching Temperature | Room Temp. to Boiling | Higher temperatures needed for high V₂O₅ concentrations. | [6] |

| Vanadium Dissolution | Up to 97% | For crude V₂O₅ under optimized conditions. | [5] |

| Precipitation Efficiency | Up to 99% | Achieved with high V₂O₅ concentration and minimal excess Na₂CO₃. | [5][6] |

| Final Product Purity | High Purity | The process is effective for purifying crude V₂O₅. | [5] |

Direct Synthesis with Organic Ammonium Salts

A more recent, one-step approach involves the direct reaction of V₂O₅ with an organic ammonium salt in a suitable solvent at room temperature. This method is advantageous as it avoids the need for pH control and the use of strong acids or oxidants.[1]

Reaction Mechanism

The proposed mechanism involves the intercalation of solvent molecules into the V₂O₅ layers, causing exfoliation. Subsequently, ammonium cations are drawn into the layers, leading to the formation and precipitation of this compound.[1]

Experimental Protocol

The following protocol is based on the method described by Czaplicka et al.[1]

-

Solution Preparation: Prepare a 1.25 mol/L solution of an organic ammonium salt (e.g., ammonium formate (B1220265) or ammonium acetate) in a suitable solvent (e.g., water or formamide).

-

Reaction: Add 50 mg of V₂O₅ to 50 mL of the prepared salt solution.

-

Agitation and Incubation: Agitate the mixture for several minutes at room temperature (RT) and then leave it undisturbed for 12 hours. A white solid will precipitate from the initially yellow solution.

-

Separation: Separate the white precipitate by centrifugation (e.g., 14,000 rpm for 2 minutes).

-

Washing: Wash the collected product several times with ethanol.

-

Drying: Dry the white crystalline product overnight at room temperature under reduced pressure (e.g., 0.01 bar).

Data Presentation

| Reagents & Solvent | Product Morphology | Notes | Reference |

| Ammonium Formate / Formamide | Nanoflowers | Formamide acts as an effective delaminating agent for V₂O₅. | [1] |

| Ammonium Acetate / Formamide | Nanorods | The choice of salt influences crystal morphology. | [1] |

| Ammonium Formate / Water | Micro-sized prisms | Water as a solvent leads to larger crystal sizes. | [1] |

| Ammonium Acetate / Water | Micro-sized prisms | Similar to ammonium formate in water. | [1] |

| Parameter | Value | ||

| Reaction Temperature | Room Temperature | Eliminates the need for heating. | [1] |

| Reaction Time | 12 hours | [1] |

Hydrothermal Synthesis

Hydrothermal methods involve carrying out the synthesis in an aqueous medium under elevated temperature and pressure in a sealed vessel (autoclave). This technique can produce highly crystalline and morphologically controlled products.

Chemical Pathway

The reaction involves the direct conversion of V₂O₅ with an ammonium source in water at high temperatures.

V₂O₅ + 2NH₄OH (or (NH₄)₂CO₃) --(Heat, Pressure)--> 2NH₄VO₃ + H₂O (or H₂O + CO₂)

Experimental Protocol

This protocol is adapted from a method developed for preparing alkali- and chloride-free this compound.[9]

-

Reactant Preparation: Place V₂O₅ and an ammonium source (e.g., ammonium hydroxide (B78521) or ammonium carbonate) in a Teflon-lined stainless steel autoclave.

-

Hydrothermal Reaction: Seal the autoclave and heat it to 120°C for 2 hours.

-

Cooling and Isolation: After the reaction, allow the autoclave to cool down to room temperature.

-

Purification: Filter the resulting product, wash it with deionized water, and dry it to obtain pure this compound.

Data Presentation

| Ammonium Source | Reaction Temp. | Reaction Time | Yield | Notes | Reference |

| Ammonium Hydroxide | 120 °C | 2 h | 78% | Produces alkali- and chloride-free product. | [9] |

| Ammonium Carbonate | 120 °C | 2 h | 82% | Yield is slightly higher with ammonium carbonate. | [9] |

Conclusion

The synthesis of this compound from vanadium pentoxide can be accomplished through several effective routes, each with distinct advantages.

-

The Aqueous Leaching and Precipitation Method is robust, scalable, and particularly suitable for purifying industrial-grade or crude V₂O₅, achieving high recovery and purity.[5][6]

-

The Direct Synthesis with Organic Ammonium Salts offers a simple, low-energy, one-step process at room temperature that allows for morphological control of the resulting NH₄VO₃ crystals by varying the reagents and solvent.[1]

-

Hydrothermal Synthesis provides a direct route to high-purity, alkali- and chloride-free product with good yields and crystallinity under controlled temperature and pressure conditions.[9]

The choice of method depends on the desired product purity, morphology, scale of production, and the available starting materials and equipment. For applications requiring high-purity and morphologically controlled precursors, the newer direct synthesis and hydrothermal methods are particularly promising.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Hydrothermal Synthesis of Nanostructured Vanadium Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. The preparation of high-purity this compound from impure vanadium pentoxide by precipitation with ammonium chloride / by J.A. Vezina and W.A. Gow.: M34-20/64E-PDF - Government of Canada Publications - Canada.ca [publications.gc.ca]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound - London Chemicals & Resources Limited [lcrl.net]

- 9. researchgate.net [researchgate.net]

Solubility of ammonium metavanadate in water and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) metavanadate (NH₄VO₃) in water and other solvents. Understanding the solubility characteristics of this inorganic compound is crucial for its application in various fields, including catalyst preparation, synthesis of vanadium-based materials, and potential pharmaceutical research. This document presents quantitative solubility data, detailed experimental protocols, and visualizations of the dissolution process and experimental workflows.

Quantitative Solubility Data

The solubility of ammonium metavanadate is influenced by several factors, most notably temperature and the chemical nature of the solvent.

Solubility in Water

This compound is slightly soluble in cold water, with its solubility increasing significantly with a rise in temperature.[1][2] The dissolution of this compound in water results in a solution with a pH of less than 7.0, indicating a moderately acidic nature.[3][4]

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) |

| 15 | 0.52[3][5][6] | 5.2 |

| 20 | 0.48[7] | 4.8[8] |

| 20 | - | 5.1[3][9] |

| 30 | 0.84[7] | 8.4 |

| 32 | 1.0[3][5][6] | 10 |

| 32 | 10.4[3][5][6] | 104 |

| 40 | 1.32[7] | 13.2 |

| 50 | 1.6[3][5][6] | 16 |

| 60 | 2.42[7] | 24.2 |

| 96 | - | 69.5[9] |

Solubility in Other Solvents

This compound exhibits varied solubility in other common solvents and aqueous solutions. It is generally insoluble in organic solvents like ethanol (B145695) and ether.[1][2][3] However, its solubility is enhanced in dilute ammonium hydroxide (B78521) solutions.[3][7] The presence of other salts, such as ammonium chloride, ammonium sulfate, sodium bicarbonate and ammonium carbonate can decrease its solubility.[10][11]

| Solvent/Solution | Solubility |

| Hot Ethanol | Slightly Soluble[3][7] |

| Ether | Slightly Soluble[3][7] |

| Dilute Ammonium Hydroxide | Soluble[3][7] |

| Saturated Ammonium Chloride (NH₄Cl) Solution | Insoluble[1][2] |

| Ethanol | Insoluble[1][2][12] |

Factors Influencing Solubility

The solubility of this compound is not static and can be influenced by several physicochemical parameters:

-

pH: As an acidic salt, its solubility can be affected by the pH of the medium. It is more soluble in dilute ammonia (B1221849) solutions.[3][5][6]

-

Common Ion Effect: The presence of ammonium ions from other salts, such as ammonium chloride or ammonium sulfate, can decrease the solubility of this compound due to the common ion effect.[10]

-

Temperature: As demonstrated in the data, temperature is a critical factor, with solubility in water showing a steep increase with rising temperature.[13]

Experimental Protocols

A standard method for determining the solubility of an inorganic salt like this compound is the isothermal saturation method.[14] This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Isothermal Saturation Method

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., deionized water)

-

Constant temperature water bath or incubator

-

Stirrer (magnetic or mechanical)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Drying oven

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The container is placed in a constant temperature bath and stirred vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, the stirring is stopped, and the solid is allowed to settle.

-

Sampling: A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pipette. To avoid including any undissolved solid, the sample is immediately filtered.

-

Analysis: A precisely measured volume or weight of the filtered saturated solution is taken.

-

Solvent Evaporation: The solvent is evaporated from the sample, typically by heating in a drying oven at a temperature that does not cause decomposition of the salt (decomposition starts at 70°C).[4]

-

Mass Determination: The mass of the remaining dry salt is determined using an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per unit volume or mass of the solvent.

Visualizations

Dissolution Process of this compound in Water

Caption: Dissolution and precipitation equilibrium of this compound in water.

Experimental Workflow for Solubility Determination

Caption: A typical experimental workflow for determining solubility.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Distributor & Supplier | CAS 7803-55-6 | Todini Chemicals [todini.com]

- 3. This compound CAS#: 7803-55-6 [m.chemicalbook.com]

- 4. This compound | H4N.O3V | CID 516859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 7803-55-6 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound, 99.5%, for analysis | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. Solubility of this compound in ammonium carbonate and sodium bicarbonate solutions at 25 deg C [inis.iaea.org]

- 12. ghtech.com [ghtech.com]

- 13. JRM | Free Full-Text | this compound Fabricated by Selective Precipitation of Impurity Chemicals on Inorganic Flocculants [techscience.com]

- 14. pubs.acs.org [pubs.acs.org]

The Thermal Decomposition of Ammonium Metavanadate to Vanadium Pentoxide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) metavanadate (NH₄VO₃) to produce vanadium pentoxide (V₂O₅), a critical precursor in various industrial and pharmaceutical applications. The synthesis of high-purity V₂O₅ is paramount, and understanding the nuances of the thermal decomposition process is essential for achieving desired product characteristics. This document outlines the key decomposition pathways, intermediate products, and influential experimental parameters, supported by quantitative data and detailed experimental methodologies.

Introduction

Ammonium metavanadate is a white, crystalline solid that serves as a common starting material for the synthesis of various vanadium compounds.[1] Its thermal decomposition is a widely employed method for producing vanadium pentoxide, a material of significant interest in catalysis, energy storage, and as a precursor for vanadium-based active pharmaceutical ingredients.[1] The decomposition process, however, is not a simple, single-step reaction but rather a complex series of transformations involving several intermediate species. The reaction pathway and the nature of these intermediates are highly dependent on the experimental conditions, particularly the temperature, heating rate, and the composition of the surrounding atmosphere.[2]

The Decomposition Pathway

The thermal decomposition of this compound to vanadium pentoxide generally proceeds through a multi-stage process, characterized by the sequential loss of ammonia (B1221849) (NH₃) and water (H₂O).[3] While the overall reaction can be summarized as:

2NH₄VO₃(s) → V₂O₅(s) + 2NH₃(g) + H₂O(g)

The actual mechanism is more intricate and involves the formation of one or more stable intermediates. There is some debate in the scientific literature regarding the precise identity of these intermediates, with different species being reported under varying experimental conditions.

The initial stage of decomposition begins at temperatures as low as 70°C.[4] A significant event occurs around 225°C, where the elimination of ammonia and water in a 2:1 molar ratio leads to the formation of a key intermediate.[5][6] One of the most frequently cited intermediates is ammonium hexavanadate, (NH₄)₂V₆O₁₆.[7][8] Other proposed intermediates include (NH₄)₂·O·V₂O₅, (NH₄)₂V₄O₁₁, and NH₄V₃O₈.[2][5]

The decomposition process can be visualized as a branching pathway, influenced primarily by the reaction atmosphere. In a non-reducing atmosphere (e.g., air or oxygen), the final product is typically vanadium pentoxide. However, in a reducing or inert atmosphere, or under conditions where the evolved ammonia can react with the solid products, lower vanadium oxides such as V₂O₄ or even V₂O₃ may be formed.[2][7]

Below is a generalized logical diagram of the decomposition process:

Figure 1: Generalized thermal decomposition pathway of this compound.

Quantitative Data Summary

The thermal decomposition of this compound has been extensively studied using various analytical techniques, primarily thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize key quantitative data reported in the literature.

Table 1: Decomposition Temperatures and Corresponding Events

| Temperature Range (°C) | Event | Gaseous Products | Solid Product(s) | Reference(s) |

| > 70 | Onset of decomposition | NH₃, H₂O | - | [4] |

| 100 - 200 | Formation of a new intermediate compound | NH₃, H₂O | Complex ammonium-vanadyl compound | [9] |

| ~225 | Formation of a stable intermediate | NH₃, H₂O | (NH₄)₂·O·V₂O₅ or (NH₄)₂V₆O₁₆ | [3][5][6] |

| 260 - 325 | Endothermic decomposition of intermediate | Gaseous product | Intermediate product | [3] |

| ~375 | Exothermic reaction | Gaseous product | Vanadium oxide | [3] |

| > 350 | Formation of final vanadium oxide | NH₃, H₂O | V₂O₅ (in air/O₂), Lower oxides (in N₂) | [6] |

| 410 (210°C) | Decomposition temperature (Fahrenheit to Celsius conversion) | Toxic fumes | Vanadium oxides | [4][10] |

Table 2: Reported Activation Energies for Decomposition Steps

| Decomposition Step | Atmosphere | Activation Energy (kJ/mol) | Reference(s) |

| Initial Decomposition (uncapped cell) | Nitrogen | ~125 | [11] |

| Initial Decomposition (capped cell) | Nitrogen | ~115 | [11] |

| Formation of NH₄V₃O₈ | Air | 131 | [11] |

| Isothermal Decomposition (Pre-equilibrium model) | - | E₁ ~ 170, E₂ ~ 45, E₃ ~ 85 | [2] |

Experimental Protocols

The successful synthesis of vanadium pentoxide with desired purity and morphology via thermal decomposition of this compound hinges on precise control of experimental parameters. Below are generalized protocols for thermal decomposition and subsequent characterization.

Thermal Decomposition of this compound

This protocol describes a typical laboratory-scale thermal decomposition process in a controlled atmosphere.

Materials and Equipment:

-

This compound (NH₄VO₃), high purity

-

Tube furnace with temperature controller

-

Quartz or alumina (B75360) combustion boat

-

Gas flow controller (for N₂, O₂, or air)

-

Exhaust system for safe venting of gaseous products

Procedure:

-

Accurately weigh a desired amount of this compound into a combustion boat.

-

Place the combustion boat in the center of the tube furnace.

-

Purge the furnace tube with the desired gas (e.g., dry air or nitrogen) at a controlled flow rate (e.g., 50-100 mL/min) for at least 30 minutes to establish a stable atmosphere.

-

Program the furnace to heat the sample to the target decomposition temperature (e.g., 400-550°C) at a specific heating rate (e.g., 5-10°C/min).[12][13]

-

Hold the sample at the target temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition.

-

After the hold time, turn off the furnace and allow the sample to cool to room temperature under the same gas flow.

-

Once cooled, carefully remove the combustion boat containing the vanadium pentoxide product.

The following diagram illustrates the experimental workflow:

Figure 2: Experimental workflow for the thermal decomposition of NH₄VO₃.

Product Characterization

To ensure the desired phase and purity of the final product, a suite of characterization techniques should be employed.

-

X-Ray Diffraction (XRD): To identify the crystalline phases present in the final product and confirm the formation of V₂O₅.

-

Scanning Electron Microscopy (SEM): To investigate the morphology and particle size of the synthesized V₂O₅.

-

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior of the starting material and to confirm the completion of the reaction.

-

Infrared (IR) Spectroscopy: To identify functional groups and confirm the absence of residual ammonium ions in the final product.

Influence of Experimental Parameters

The outcome of the thermal decomposition is highly sensitive to several experimental variables:

-

Atmosphere: As previously discussed, an oxidizing atmosphere (air, O₂) favors the formation of V₂O₅, while an inert (N₂) or reducing (NH₃) atmosphere can lead to the formation of lower vanadium oxides.[3] The presence of evolved ammonia can itself create a locally reducing environment.

-

Heating Rate: A slower heating rate generally allows for more defined decomposition steps and can influence the crystallinity and morphology of the final product.

-

Flow Conditions: The rate of removal of gaseous products (NH₃ and H₂O) from the reaction zone can affect the equilibrium of the decomposition reactions and the nature of the intermediates formed.[2] Restricted flow conditions can lead to reactions between the evolved ammonia and the solid products.[2]

Conclusion

The thermal decomposition of this compound is a complex yet versatile method for the synthesis of vanadium pentoxide. A thorough understanding of the multi-stage reaction pathway, the nature of the intermediate products, and the critical influence of experimental parameters such as temperature, atmosphere, and heating rate is essential for researchers and professionals seeking to produce V₂O₅ with tailored properties for applications in catalysis, materials science, and drug development. Careful control over the synthesis conditions and comprehensive characterization of the final product are paramount to achieving high purity and desired functionality.

References

- 1. This compound - London Chemicals & Resources Limited [lcrl.net]

- 2. The Thermal Decomposition of Ammonium Meta-Vanadate under Restricted Flow Conditions [scirp.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound | H4N.O3V | CID 516859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. This compound CAS#: 7803-55-6 [m.chemicalbook.com]

- 11. scirp.org [scirp.org]

- 12. CN102603000B - Process for preparing high-purity vanadium pentoxide by adopting this compound as raw material - Google Patents [patents.google.com]

- 13. CN102531054A - Purification method of this compound and preparation method of high-purity vanadium pentoxide - Google Patents [patents.google.com]

The Core Mechanism of Ammonium Metavanadate in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) metavanadate (NH₄VO₃) serves as a versatile and efficient catalyst or catalyst precursor in a wide array of chemical transformations. Its efficacy stems from the ability of the vanadium center to cycle through multiple oxidation states, primarily V⁵⁺ and V⁴⁺, facilitating redox reactions that are crucial for both industrial processes and fine chemical synthesis. This technical guide provides an in-depth analysis of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.

Principle of Catalytic Action: The Vanadium Redox Cycle

The fundamental mechanism of action for ammonium metavanadate in catalysis lies in its role as an oxidizing agent and its ability to provide catalytically active vanadium pentoxide (V₂O₅) upon thermal decomposition.[1][2][3] The catalytic process is generally heterogeneous and often follows a Mars-van Krevelen mechanism. This mechanism involves two main stages:

-

Oxidation of the Substrate: The substrate is oxidized by reacting with the lattice oxygen of the vanadium oxide catalyst, during which the vanadium center is reduced (typically from V⁵⁺ to V⁴⁺).

-

Reoxidation of the Catalyst: The reduced vanadium catalyst is then reoxidized by an external oxidizing agent (commonly O₂), regenerating the active site for the next catalytic cycle.

The versatility of vanadium to exist in these different oxidation states is the cornerstone of its catalytic power.[4][5] Furthermore, when used on a support material (e.g., TiO₂, Al₂O₃, SiO₂), the support's properties can significantly influence the redox potential and structural nature of the active vanadia sites, thereby tuning the catalyst's activity and selectivity.[6][7][8]

Key Catalytic Applications and Mechanisms

This compound is a key player in several critical catalytic processes, ranging from large-scale industrial production to sophisticated organic synthesis.

Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx)

Vanadium-based catalysts, often prepared from this compound precursors, are the industry standard for the selective catalytic reduction (SCR) of NOx from stationary sources like power plants and diesel engines.[6][7][9] The process uses ammonia (B1221849) (NH₃) as a reductant to convert NOx into harmless nitrogen (N₂) and water (H₂O).

The core of the SCR mechanism involves the V⁵⁺/V⁴⁺ redox couple.[10] The reaction proceeds through the adsorption of NH₃ onto Brønsted acid sites on the catalyst surface, followed by reaction with NOx.

Simplified SCR Reaction Cycle:

-

Adsorption of NH₃ on an active V⁵⁺-OH site.

-

Activation of NO and reaction with adsorbed NH₃ to form an intermediate.

-

Decomposition of the intermediate, releasing N₂ and H₂O, and reducing the vanadium center to V⁴⁺-OH.

-

Reoxidation of the V⁴⁺-OH site back to V⁵⁺-OH by gas-phase O₂.

The "Fast SCR" reaction, involving an equimolar mixture of NO and NO₂, can significantly enhance the reaction rate, especially at lower temperatures.[11]

Experimental Protocol: SCR of NOx over V₂O₅-WO₃/TiO₂ Catalyst

A typical experimental setup for evaluating SCR catalyst performance involves a fixed-bed quartz reactor.

-

Catalyst Preparation: A V₂O₅-WO₃/TiO₂ catalyst is prepared by incipient wetness impregnation of a TiO₂ (anatase) support with an aqueous solution of this compound (NH₄VO₃) and ammonium metatungstate hydrate, followed by drying and calcination at high temperatures (e.g., 500-600 °C).[12]

-

Reaction Conditions: The catalyst (e.g., 1.0 g) is placed in the reactor and heated to the desired temperature range (typically 150-450 °C).[13]

-

Gas Feed: A simulated exhaust gas mixture is introduced. A typical composition is: 500 ppm NO, 500 ppm NH₃, 5% O₂, 5% H₂O, with N₂ as the balance gas.[12][14] The total flow rate is controlled by mass flow controllers to achieve a specific gas hourly space velocity (GHSV), for example, 30,000 h⁻¹.

-

Analysis: The concentrations of NOx and NH₃ at the reactor outlet are continuously monitored using a chemiluminescence NOx analyzer and an FTIR spectrometer.

-

Data Calculation: The NOx conversion is calculated using the formula: NOx Conversion (%) = ([NOx]in - [NOx]out) / [NOx]in × 100.

Quantitative Data: Performance of V₂O₅-based SCR Catalysts

| Catalyst System | V₂O₅ Loading (wt%) | Temperature (°C) | NOx Conversion (%) | Reference |

| V₂O₅-WO₃/TiO₂ | 1.0 | 300 | 91 | [12] |

| V₂O₅-WO₃/TiO₂ | 3.0 | 250 - 450 | >80 | [8] |

| V₂O₅-WO₃/TiO₂ | 1.0 - 3.0 | 350 | ~95 | [14] |

Diagram: Simplified SCR Catalytic Cycle

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (NH4VO3): a highly efficient and eco-friendly catalyst for one-pot synthesis of pyridines and 1,4-dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lehigh.edu [lehigh.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. osti.gov [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Preparation and Characterization of Vanadium Oxidation States from Ammonium Metavanadate for Therapeutic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium, a transition metal with multiple accessible oxidation states, has garnered significant interest in the field of medicinal chemistry and drug development. Its compounds have demonstrated a range of biological activities, most notably as insulin-mimetic agents, making them potential therapeutic candidates for diabetes and other metabolic disorders. The ability to selectively prepare and characterize different oxidation states of vanadium is crucial for understanding their structure-activity relationships and mechanisms of action. This in-depth technical guide provides a comprehensive overview of the preparation of various vanadium oxidation states (+5, +4, +3, and +2) starting from the common precursor, ammonium (B1175870) metavanadate (NH₄VO₃). It includes detailed experimental protocols, quantitative data for characterization, and visualizations of relevant chemical and biological pathways.

Data Presentation: Properties of Aqueous Vanadium Ions

The distinct oxidation states of vanadium in aqueous acidic solutions are characterized by their vibrant colors and unique physicochemical properties. A summary of these key quantitative parameters is presented below for easy comparison.

Table 1: Redox Potentials and Colors of Vanadium Ions in Acidic Solution [1][2][3]

| Oxidation State | Ionic Species | Color | Standard Redox Potential (E°) |

| +5 | VO₂⁺ | Yellow | +1.00 V (for VO₂⁺/VO²⁺) |

| +4 | VO²⁺ | Blue | +0.34 V (for VO²⁺/V³⁺) |

| +3 | V³⁺ | Green | -0.26 V (for V³⁺/V²⁺) |

| +2 | V²⁺ | Violet | - |

Table 2: Spectroscopic Data for Vanadium Ions in Aqueous Solution

| Oxidation State | Ionic Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| +5 | VO₂⁺ | ~350-400 | Low |

| +4 | VO²⁺ | ~760-770 | ~17-20[4][5] |

| +3 | V³⁺ | ~400, ~600 | ~8.5, ~6.5 (respectively)[4] |

| +2 | V²⁺ | ~560, ~850 | ~4.5, ~2.5 (respectively)[4] |

Table 3: Electron Paramagnetic Resonance (EPR) Parameters for the Vanadyl Cation (VO²⁺) [6][7][8]

| Parameter | Typical Value |

| g-tensor (g∥) | ~1.93 - 1.95 |

| g-tensor (g⊥) | ~1.97 - 1.99 |

| Hyperfine Coupling (A∥) | ~180 - 200 x 10⁻⁴ cm⁻¹ |

| Hyperfine Coupling (A⊥) | ~70 - 80 x 10⁻⁴ cm⁻¹ |

Experimental Protocols

The following protocols detail the preparation of vanadium in its various oxidation states from ammonium metavanadate.

Protocol 1: Preparation of a Vanadium(V) Stock Solution

This protocol describes the preparation of the initial V(V) solution from this compound.

Materials:

-

This compound (NH₄VO₃)

-

Sulfuric acid (H₂SO₄), 1 M

-

Distilled or deionized water

-

Volumetric flask

-

Stirring hotplate

Procedure:

-

To prepare a 0.1 M solution, dissolve 11.7 g of this compound in approximately 900 cm³ of 1 M sulfuric acid.[9]

-

Gently heat and stir the solution until the solid is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Transfer the solution to a 1 dm³ volumetric flask and dilute to the mark with deionized water. The resulting solution will be yellow, containing the dioxovanadium(V) ion (VO₂⁺).

Protocol 2: Reduction of Vanadium(V) to Vanadium(IV)

This protocol outlines the selective reduction of V(V) to V(IV).

Materials:

-

Vanadium(V) stock solution (from Protocol 1)

-

Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃)

-

Erlenmeyer flask

-

Stirring bar and magnetic stirrer

Procedure:

-

Place a desired volume of the vanadium(V) stock solution into an Erlenmeyer flask with a magnetic stir bar.

-

While stirring, slowly add solid sodium sulfite or sodium bisulfite in small portions.

-

Continue adding the reducing agent until the solution turns a distinct blue color, indicating the formation of the vanadyl ion (VO²⁺).[10]

-

Gently warm the solution to ensure the reaction goes to completion. Avoid boiling.

Protocol 3: Stepwise Reduction of Vanadium(V) to V(IV), V(III), and V(II)

This protocol describes the sequential reduction of vanadium(V) to its lower oxidation states using a strong reducing agent.

Materials:

-

Vanadium(V) stock solution (from Protocol 1)

-

Granular zinc (amalgamated zinc can also be used but is more hazardous)

-

Erlenmeyer flask with a stopper fitted with a Bunsen valve or a cotton wool plug

-

Magnetic stir bar and stirrer

Procedure:

-

Place approximately 15 g of powdered zinc into a 1 dm³ conical flask.[9]

-

Add 500 cm³ of the vanadium(V) stock solution to the flask.[9] The solution will initially turn green due to the mixture of yellow V(V) and blue V(IV).

-

Stopper the flask with a Bunsen valve or cotton wool to allow for the escape of hydrogen gas produced from the reaction of zinc with the acid, while preventing the entry of air which can re-oxidize the lower vanadium states.

-

Stir the solution continuously. The color of the solution will progress through the following stages:

-

Yellow (V⁵⁺) → Blue (V⁴⁺): This change occurs relatively quickly.

-

Blue (V⁴⁺) → Green (V³⁺): This transition takes more time.

-

Green (V³⁺) → Violet (V²⁺): This is the final reduction step and may require vigorous stirring and sufficient time.

-

-

Samples of each oxidation state can be removed at the appropriate color stage for further analysis. It is important to handle the V(II) and V(III) solutions under an inert atmosphere if they are to be stored, as they are sensitive to air oxidation.

Mandatory Visualization

Chemical Transformations

The following diagram illustrates the stepwise reduction of vanadium from its +5 oxidation state, as derived from this compound.

Signaling Pathway: Insulin-Mimetic Action of Vanadium

Vanadium compounds exert their insulin-mimetic effects primarily through the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B. This inhibition leads to the enhanced phosphorylation of key proteins in the insulin (B600854) signaling pathway.

Experimental Workflow: In Vitro Screening of Vanadium Compounds

The following diagram outlines a typical workflow for the in vitro evaluation of vanadium compounds for their insulin-mimetic and PTP inhibitory activity.

References

- 1. Vanadium transition metal Chemistry ions vanadium(II) V2+ vanadium(III) V3+ vanadium(IV) [VO2]2+ vanadium(V) VO2+ vanadate VO43- redox chemical reactions complexes demonstration of oxidation states principal oxidation states +2 +3 +4 +5 balanced equations Niobium Tantalum Dubnium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Redox potentials of vanadium-containing couples. Part 3. The formal redox potential of the V3+–V2+ couple - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnetic and relaxation properties of vanadium( iv ) complexes: an integrated 1 H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02635J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of acid, alkaline, and tyrosine (PTP1B) phosphatases by novel vanadium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation States of Vanadium | Department of Chemistry | University of Washington [chem.washington.edu]

A Comprehensive Technical Guide to the Health and Safety Considerations for Handling Ammonium Metavanadate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for the handling of ammonium (B1175870) metavanadate (NH₄VO₃). The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and the compound's interaction with biological signaling pathways, tailored for a technical audience in research and development.

Toxicological Profile

Ammonium metavanadate is a highly toxic compound that can pose significant health risks if not handled properly. Exposure can occur through inhalation, ingestion, or skin and eye contact.

1.1. Acute and Chronic Health Effects

Exposure to this compound can lead to a range of health effects, from immediate irritation to long-term organ damage.

-

Acute Effects:

-

Inhalation: Fatal if inhaled.[1][2] It can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and wheezing.[1][3] High exposure may result in pulmonary edema, a medical emergency.[3]

-

Ingestion: Toxic if swallowed.[1][4] Ingestion can cause nausea, vomiting, abdominal pain, a metallic taste, and a characteristic greenish-black discoloration of the tongue.[3]

-

Skin Contact: Causes skin irritation.[1][5] Prolonged contact may lead to more severe skin damage.

-

-

Chronic Effects:

-

Prolonged or repeated exposure may cause damage to organs, particularly the respiratory system, kidneys, and liver.[6][7][8]

-

There is evidence to suggest that this compound may be a possible mutagen and is suspected of causing genetic defects.[1][6]

-

It is also suspected of damaging fertility or the unborn child.[8][9]

-

1.2. Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound.

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | 58.1 mg/kg | Rat | [6] |

| 25 mg/kg | Mouse | [6] | |

| Dermal LD50 | 2102 mg/kg | Rat | [6] |

| Inhalation LC50 | 7.8 mg/m³ for 4 hours | Rat | [6] |

| NIOSH Recommended Exposure Limit (REL) | 0.05 mg/m³ (as Vanadium dust and fume) (15-minute ceiling) | N/A | [3] |

Safe Handling and Storage Protocols

Strict adherence to safety protocols is mandatory to minimize the risk of exposure when working with this compound.

2.1. Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] Local exhaust ventilation is crucial to keep airborne concentrations below exposure limits.[6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

| PPE Item | Specification | Reference |

| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated.[7] A full-face particle respirator or a supplied-air respirator may be necessary for higher-risk activities. | [11] |

| Eye and Face Protection | Chemical safety goggles and a face shield are necessary to protect against dust and splashes. | [11][12] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn.[6] Gloves should be inspected before each use and disposed of properly. | [11] |

| Body Protection | A lab coat or a full protective suit should be worn to prevent skin contact.[6][9] Contaminated clothing must be removed immediately and laundered separately before reuse. | [13] |

2.3. Handling and Storage Procedures

-

Handling:

-

Storage:

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

3.1. First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. | [5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [2][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6] |

3.2. Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, sealed container for disposal.[5]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Dike the spill if necessary and collect the material for disposal.[6]

3.3. Firefighting Measures

-

This compound is not flammable.[6]

-

Use extinguishing media appropriate for the surrounding fire.[5]

-

When heated to decomposition, it may emit toxic fumes of ammonia, vanadium oxides, and nitrogen oxides.[1][3] Firefighters should wear self-contained breathing apparatus (SCBA).[5]

Experimental Protocols for Toxicity Assessment

The toxicological data presented in this guide are typically derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

4.1. Acute Oral Toxicity (OECD 420, 423, 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[11]

-

Dosage: The test substance is administered orally by gavage in a single dose.[11][15] The dose levels are chosen based on a sighting study.

-

Procedure: The OECD guidelines offer several procedures:

-

Fixed Dose Procedure (OECD 420): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The presence or absence of toxicity or mortality determines the subsequent dosing steps.[11]

-

Acute Toxic Class Method (OECD 423): A stepwise procedure using three animals per step. The outcome of each step determines the next dose level, allowing for classification of the substance into a toxicity class.[14]

-

Up-and-Down Procedure (OECD 425): Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for a more precise estimation of the LD50.[16]

-

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[16] Body weight is recorded weekly.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.[15]

-

4.2. Acute Inhalation Toxicity (OECD 403)

-

Objective: To determine the acute inhalation toxicity (LC50) of a substance.

-

Methodology:

-

Test Animals: Typically, rats are used.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[2][4]

-

Procedure: Two main protocols are described:

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[4] Body weight and clinical signs are monitored.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.[4]

-

Interaction with Cellular Signaling Pathways

Vanadium compounds, including this compound, are known to interact with several key cellular signaling pathways, primarily due to the vanadate (B1173111) ion's ability to act as a phosphate (B84403) mimic.[8] This interaction can lead to both therapeutic and toxicological effects.

5.1. Inhibition of Protein Tyrosine Phosphatases (PTPs)

Vanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs).[8] By binding to the active site of these enzymes, vanadate prevents the dephosphorylation of tyrosine residues on proteins, thereby modulating various signaling cascades.[8]

5.2. Key Signaling Pathways Affected

The inhibition of PTPs and other phosphate-metabolizing enzymes by vanadate can impact several critical signaling pathways:

-

Insulin (B600854) Signaling Pathway: By inhibiting PTPs, vanadate can enhance the phosphorylation of the insulin receptor and downstream signaling molecules, leading to insulin-mimetic effects such as improved glucose uptake.[8][10]

-

MAPK/ERK Pathway: Vanadium compounds can modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[5]

-

PI3K/AKT Pathway: This pathway, crucial for cell survival and growth, can also be influenced by vanadium compounds.[5]

-

JAK/STAT Pathway: The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, involved in immune responses and cell growth, is another target of vanadium.[5]

-

NF-κB Pathway: Vanadium (IV) has been shown to modulate the NF-κB pathway, which plays a role in inflammation and cell survival.[5]

Below are diagrams illustrating a simplified overview of a generic safe handling workflow and the interaction of vanadate with a signaling pathway.

Caption: A logical workflow for the safe handling of this compound.

Caption: Vanadate inhibits PTP, preventing dephosphorylation and altering cellular responses.

By understanding the significant health risks and implementing the detailed safety protocols outlined in this guide, researchers, scientists, and drug development professionals can handle this compound responsibly and minimize the potential for hazardous exposures.

References

- 1. An Overview of Vanadium and Cell Signaling in Potential Cancer Treatments | Vanitec [vanitec.org]

- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 3. New Trends on Vanadium Chemistry, Biochemistry, and Medicinal Chemistry - ProQuest [proquest.com]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of this compound [china-vanadium.net]

- 9. oecd.org [oecd.org]

- 10. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

Ammonium Metavanadate (NH4VO3): A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of ammonium (B1175870) metavanadate (NH4VO3), a versatile inorganic compound with significant applications in laboratory research and development. The information presented herein is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively and safely.

Core Physical and Chemical Properties

Ammonium metavanadate is a white to slightly yellowish crystalline powder.[1][2] It is an inorganic salt with the chemical formula NH4VO3.[3] The compound is composed of an ammonium cation (NH4+) and a metavanadate anion (VO3-).[4] Structurally, it consists of polymeric chains of corner-sharing VO4 tetrahedra, with ammonium ions situated between these chains.[2]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | NH4VO3 | [5][6][7][8] |